2-Oxopropyl carbamimidothioate
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Overview
Description
2-Oxopropyl carbamimidothioate is an organic compound with the molecular formula C₄H₈N₂OS It is a derivative of carbamimidothioic acid and is characterized by the presence of a 2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxopropyl carbamimidothioate can be achieved through a one-pot reaction involving aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine as a base at room temperature . This method is efficient and does not require a catalyst, making it environmentally friendly and cost-effective.
Industrial Production Methods: Industrial production of this compound typically involves the same one-pot synthesis method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamimidothioates.
Scientific Research Applications
2-Oxopropyl carbamimidothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-oxopropyl carbamimidothioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is primarily mediated through the sulfur atom, which can undergo nucleophilic attack.
Comparison with Similar Compounds
- Carbamimidothioic acid, 2-oxopropyl ester
- (Prop-2-yn-1-yloxy)methyl carbamimidothioate
- (Prop-2-en-1-yloxy)methyl carbamimidothioate
Comparison: 2-Oxopropyl carbamimidothioate is unique due to its specific 2-oxopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
701189-85-7 |
---|---|
Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
2-oxopropyl carbamimidothioate |
InChI |
InChI=1S/C4H8N2OS/c1-3(7)2-8-4(5)6/h2H2,1H3,(H3,5,6) |
InChI Key |
XNIYJBZZBOHIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC(=N)N |
Origin of Product |
United States |
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